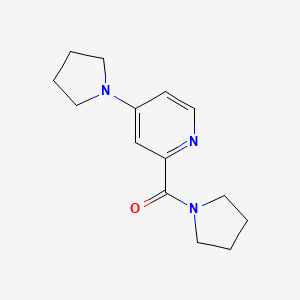

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom . It’s a non-planar ring, which allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to synthesize 2-(pyrrolidin-1-yl)pyrimidines .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by various factors, including the presence of substituents and the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

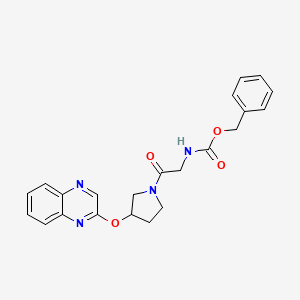

Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized. These compounds exhibit potential as drugs due to their improved antibacterial activities demonstrated against various bacterial and fungal strains, suggesting their application in medicinal chemistry and pharmaceutical research (Singh, Singh, & Bhanuka, 2016).

Molecular Structure Studies

The molecular structure of 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, a derivative, was studied using X-ray crystallography, revealing its complex geometry and potential for detailed structural analysis in chemical research (Butcher, Bakare, & John, 2006).

Catalysis and Synthesis

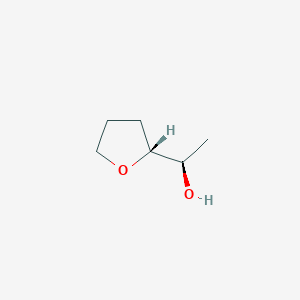

A newly isolated Kluyveromyces sp. was used for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to an important chiral intermediate of the anti-allergic drug Betahistine. This showcases the compound's role in biocatalysis and organic synthesis, highlighting the use of biotransformation for producing chiral intermediates with high enantiomeric excess and yield (Ni, Zhou, & Sun, 2012).

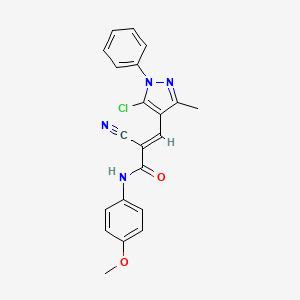

Photochemical Synthesis

An intramolecular photochemical [2 + 2]-cycloaddition in flow was employed for the practical synthesis of 2,4-methanopyrrolidines from an acrylic acid derivative. These analogues were demonstrated to have better water solubility and reduced lipophilicity compared to pyrrolidines, indicating their significance in drug design and development (Levterov et al., 2018).

Coordination Chemistry

Compounds like phenanthrolin-2-yl ketones, including pyrrolidin-1-yl derivatives, have been explored for their coordination chemistry. Such studies are foundational in understanding the electrochemical properties and potential applications of these compounds in catalysis and material science (Bark & Thummel, 2005).

Wirkmechanismus

Target of Action

The primary target of Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

This compound interacts with its target, the PRS, leading to inhibition of the enzyme . This interaction results in changes in the normal functioning of the PRS, affecting the synthesis of proteins in the organism .

Biochemical Pathways

The inhibition of PRS by this compound affects the protein synthesis pathway . This disruption in the pathway leads to downstream effects that include a decrease in the production of essential proteins for the survival of the organism .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis . This leads to a decrease in the production of essential proteins, affecting the survival of the organism .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUDJPQFHOUJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)

![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)

![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)

![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)

![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone](/img/structure/B2726422.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)

![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2726431.png)